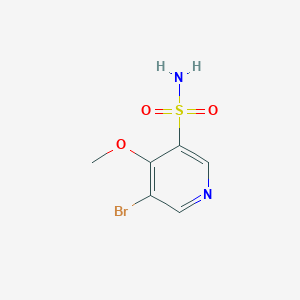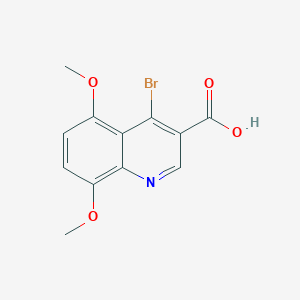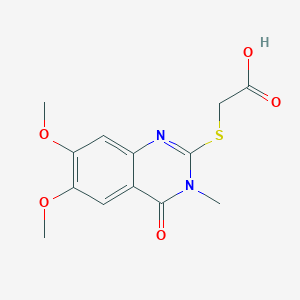
2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities. The presence of methoxy groups and a thioacetic acid moiety further enhances its chemical reactivity and potential utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of methoxy groups and the thioacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
科学研究应用
2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are of interest for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid
- (6,7-Dimethoxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-8-yl)methyl 2,3,4,6-tetra-O-acetyl-β-L-glucopyranoside
Uniqueness
What sets 2-((6,7-Dimethoxy-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
886500-86-3 |
|---|---|
分子式 |
C13H14N2O5S |
分子量 |
310.33 g/mol |
IUPAC 名称 |
2-(6,7-dimethoxy-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H14N2O5S/c1-15-12(18)7-4-9(19-2)10(20-3)5-8(7)14-13(15)21-6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
InChI 键 |
UMEJKWPTKXERPJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


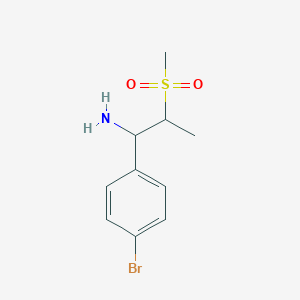
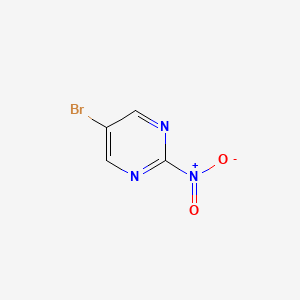
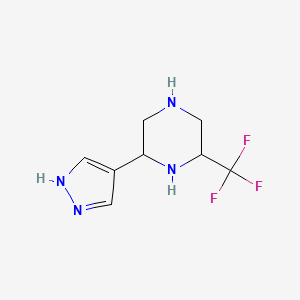
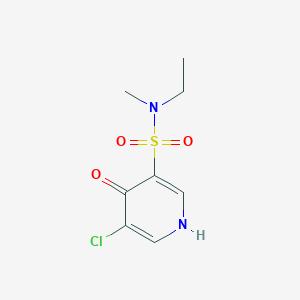
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
![Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide](/img/structure/B13002181.png)
![dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13002186.png)
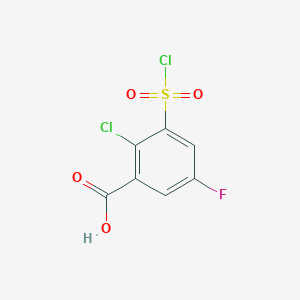


![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)

